molecular formula C30H42O7 B12430529 Ganoderic-acid-D

Ganoderic-acid-D

Cat. No.: B12430529
M. Wt: 514.6 g/mol
InChI Key: YTVGSCZIHGRVAV-FTRKVESOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acid D is primarily obtained through the extraction and purification from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderic acid D, involves the mevalonate pathway. This pathway starts with acetyl-coenzyme A, which undergoes a series of enzymatic reactions to form lanosterol, the precursor of ganoderic acids .

Industrial Production Methods: Industrial production of ganoderic acid D involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic engineering approaches are also being explored to increase the production of ganoderic acid D by manipulating the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize ganoderic acid D.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce ganoderic acid D.

    Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderic acid D, which may exhibit different pharmacological properties .

Scientific Research Applications

Ganoderic acid D has a wide range of scientific research applications:

Mechanism of Action

Ganoderic acid D is part of a family of ganoderic acids, which includes ganoderic acid A, ganoderic acid B, ganoderic acid C, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and bioactivities .

Uniqueness:

Comparison with Similar Compounds

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1

InChI Key

YTVGSCZIHGRVAV-FTRKVESOSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Origin of Product

United States

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